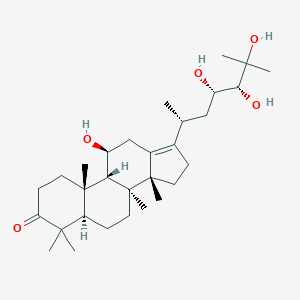

Alisol A

Description

Properties

IUPAC Name |

(5R,8S,9S,10S,11S,14R)-11-hydroxy-4,4,8,10,14-pentamethyl-17-[(2R,4S,5R)-4,5,6-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O5/c1-17(15-21(32)25(34)27(4,5)35)18-9-13-29(7)19(18)16-20(31)24-28(6)12-11-23(33)26(2,3)22(28)10-14-30(24,29)8/h17,20-22,24-25,31-32,34-35H,9-16H2,1-8H3/t17-,20+,21+,22+,24+,25-,28+,29+,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNOSJVWYGXOFRP-UNPOXIGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H]([C@H](C(C)(C)O)O)O)C1=C2C[C@@H]([C@H]3[C@]4(CCC(=O)C([C@@H]4CC[C@@]3([C@]2(CC1)C)C)(C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941738 | |

| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19885-10-0 | |

| Record name | Alisol A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19885-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alisol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019885100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,23,24,25-Tetrahydroxydammar-13(17)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Alisol A: A Multifaceted Regulator of Atherosclerosis

An In-depth Technical Guide on its Core Mechanisms of Action

Executive Summary

Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. The quest for novel therapeutic agents that can effectively target the multifaceted pathophysiology of this disease is ongoing. Alisol A, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with significant anti-atherosclerotic properties. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of this compound in atherosclerosis. Synthesizing data from preclinical in vivo and in vitro studies, we elucidate its core mechanisms of action, which converge on the attenuation of vascular inflammation, regulation of lipid homeostasis, and the protection of endothelial function. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cardiovascular therapeutics.

Introduction: The Challenge of Atherosclerosis and the Promise of this compound

Atherosclerosis is characterized by the progressive buildup of plaques, comprised of lipids, inflammatory cells, and fibrous elements, within the arterial wall. This process, driven by a complex interplay of lipid dysregulation and chronic inflammation, leads to arterial stenosis, thrombosis, and subsequent ischemic events. Key cellular players in this pathology include endothelial cells, macrophages, and vascular smooth muscle cells. The transformation of macrophages into lipid-laden foam cells is a hallmark of early atherosclerotic lesion formation[1].

This compound, a primary active component of the traditional medicinal herb Alismatis Rhizoma[2][3], has demonstrated a significant inhibitory effect on the development and progression of atherosclerotic plaques[4][5][6]. Its therapeutic potential stems from its ability to modulate multiple signaling pathways implicated in atherogenesis. This guide will delve into the core mechanisms through which this compound exerts its protective effects, providing a foundation for its further investigation and potential clinical application.

Core Mechanism 1: Attenuation of Vascular Inflammation

Chronic inflammation is a critical driver of atherosclerosis. This compound has been shown to exert potent anti-inflammatory effects by targeting key inflammatory signaling pathways within the vasculature.

Inhibition of the TNF-α/NF-κB Signaling Axis

The pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) plays a pivotal role in the inflammatory cascade of atherosclerosis. This compound has been identified as a potential inhibitor of TNF-α signaling[2][4][7]. Transcriptomic analysis of human aortic endothelial cells (HAECs) treated with this compound revealed significant downregulation of genes involved in the TNF signaling pathway[2][4][7]. Molecular docking studies further support a direct interaction between this compound and TNF-α, suggesting a mechanism of direct inhibition[2][4][7].

By inhibiting TNF-α, this compound prevents the activation of its downstream effector, Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation. The activation of the AMPK/SIRT1 pathway by this compound also contributes to the inhibition of NF-κB by preventing the degradation of its inhibitor, IκBα[3][5]. This dual-pronged inhibition of the NF-κB pathway leads to a significant reduction in the expression of a battery of pro-inflammatory molecules, including:

-

Pro-inflammatory Cytokines: Interleukin-1β (IL-1β) and Interleukin-6 (IL-6)[4][5][6].

-

Adhesion Molecules: Intercellular Adhesion Molecule-1 (ICAM-1), which is crucial for the recruitment of leukocytes to the arterial wall[5][6].

-

Matrix Metalloproteinases: MMP-9, an enzyme involved in plaque instability and rupture[5][6][8].

Figure 1: this compound's Inhibition of the TNF-α/NF-κB Inflammatory Pathway.

Core Mechanism 2: Regulation of Lipid Homeostasis and Foam Cell Formation

Dyslipidemia and the subsequent formation of macrophage-derived foam cells are central to the initiation of atherosclerotic plaques[1]. This compound modulates lipid metabolism through multiple pathways, ultimately leading to a reduction in lipid accumulation within the arterial wall.

Activation of the AMPK/SIRT1 Signaling Pathway

5'-adenosine monophosphate-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis[3]. This compound has been shown to activate AMPK and its downstream target, Sirtuin 1 (SIRT1)[3][5][6]. This activation has several beneficial effects on lipid metabolism:

-

Inhibition of Lipid Synthesis: Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis[3][8].

-

Promotion of Fatty Acid Oxidation: Activation of the AMPK/SIRT1 axis enhances the expression of peroxisome proliferator-activated receptor-alpha (PPARα) and delta (PPARδ), nuclear receptors that promote the transcription of genes involved in fatty acid oxidation[5][6].

Inhibition of Macrophage Foam Cell Formation

This compound has been demonstrated to inhibit the transformation of macrophages into foam cells[2][4]. This is achieved through a combination of mechanisms:

-

Reduced Lipid Accumulation: By activating the AMPK/SIRT1/PPARα/δ axis, this compound reduces intracellular lipid levels in macrophages[5][6].

-

Promotion of Cholesterol Efflux: While direct evidence for this compound's effect on cholesterol efflux transporters is still emerging, the activation of pathways known to regulate these transporters, such as LXRα, is a plausible mechanism[9][10][11][12]. The balance between LXR and NF-κB activity is a key determinant of foam cell formation, with LXR promoting cholesterol efflux and NF-κB opposing it[11].

Figure 2: this compound's Regulation of Lipid Metabolism and Foam Cell Formation.

Core Mechanism 3: Protection of Endothelial Integrity and Function

Endothelial dysfunction is a critical initiating event in atherosclerosis. This compound exerts direct protective effects on vascular endothelial cells, independent of its lipid-lowering and systemic anti-inflammatory actions[2][4][13].

Modulation of Endothelial Cell Behavior

In vitro studies using Human Aortic Endothelial Cells (HAECs) have demonstrated that this compound:

-

Inhibits Proliferation, Migration, and Angiogenesis: this compound inhibits the excessive proliferation, migration, and tube formation of endothelial cells, processes that can contribute to plaque instability[2][4][7].

-

Promotes Nitric Oxide (NO) Secretion: this compound enhances the secretion of NO, a key vasodilatory and anti-atherogenic molecule produced by endothelial cells[2][4][7].

-

Maintains Cell Membrane Integrity: this compound protects endothelial cells from injury, as evidenced by reduced lactate dehydrogenase (LDH) release[2].

These protective effects are, at least in part, mediated by the inhibition of the TNF-α signaling pathway within the endothelial cells themselves[2][4][7].

Figure 3: Experimental Workflow for Assessing this compound's Effects on Endothelial Cells.

Quantitative Data Summary

The anti-atherosclerotic effects of this compound have been quantified in several preclinical studies. The following tables summarize key findings.

Table 1: In Vivo Efficacy of this compound in ApoE-/- Mice

| Parameter | Model Group | This compound Group | % Change | Reference |

| Aortic Plaque Area | 13.62 ± 6.18% | 5.66 ± 1.50% | ↓ 58.4% | [2][4] |

| Serum TC | No significant change | No significant change | - | [2][4] |

| Serum TG | No significant change | No significant change | - | [2][4] |

| Serum LDL-C | No significant change | No significant change | - | [2][4] |

| Serum HDL-C | No significant change | No significant change | - | [2][4] |

Data are presented as mean ± SD. TC: Total Cholesterol; TG: Triglycerides; LDL-C: Low-Density Lipoprotein Cholesterol; HDL-C: High-Density Lipoprotein Cholesterol.

Table 2: In Vitro Effects of this compound on Human Aortic Endothelial Cells (HAECs)

| Assay | Condition | Effect of this compound | Reference |

| Cell Viability | 40 µM, 24h | ↓ 27.6% | [4] |

| Cell Migration | 20 µM, 8h | ↓ 54.0% | [2] |

| LDH Release | H₂O₂ + 20 µM | ↓ 44.6% | [2] |

Key Experimental Protocols

In Vivo Atherosclerosis Model in ApoE-/- Mice

-

Animal Model: 8-week-old male Apolipoprotein E-deficient (ApoE-/-) mice are used[4][5].

-

Diet and Treatment:

-

Mice are fed a high-fat diet (e.g., 60% kcal from fat) for 15-16 weeks to induce atherosclerosis[4][5].

-

The treatment group receives this compound mixed in the high-fat chow (e.g., 150 mg/kg/day)[2][4].

-

A control group receives the high-fat diet only, and a positive control group may receive atorvastatin (e.g., 15 mg/kg/day)[2][4].

-

-

Atherosclerotic Plaque Analysis:

-

After the treatment period, mice are euthanized, and the entire aorta is dissected.

-

The aorta is opened longitudinally, stained with Sudan IV or Oil Red O to visualize lipid-rich plaques[2][4].

-

The total aortic area and the plaque-positive area are quantified using image analysis software (e.g., ImageJ) to calculate the percentage of plaque coverage[2][4].

-

-

Blood Lipid Analysis:

In Vitro Foam Cell Formation Assay

-

Cell Culture:

-

THP-1 human monocytes are differentiated into macrophages by incubation with phorbol 12-myristate 13-acetate (PMA).

-

Alternatively, primary peritoneal macrophages can be harvested from mice.

-

-

Induction of Foam Cell Formation:

-

Differentiated macrophages are incubated with oxidized low-density lipoprotein (ox-LDL) (e.g., 50 µg/mL) for 24-48 hours to induce lipid accumulation.

-

-

This compound Treatment:

-

Cells are co-incubated with ox-LDL and various concentrations of this compound.

-

-

Lipid Accumulation Analysis:

-

Cells are fixed with 4% paraformaldehyde.

-

Intracellular lipid droplets are stained with Oil Red O[5].

-

The stained lipid droplets are visualized by microscopy and can be quantified by extracting the dye and measuring its absorbance.

-

-

Gene and Protein Expression Analysis:

Conclusion and Future Directions

This compound demonstrates a robust and multifaceted mechanism of action against atherosclerosis. Its ability to concurrently suppress vascular inflammation, modulate lipid metabolism, and protect endothelial function positions it as a highly promising therapeutic candidate. The activation of the AMPK/SIRT1 pathway and the inhibition of the TNF-α/NF-κB axis appear to be central to its pleiotropic effects.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize dosing and delivery.

-

Target Deconvolution: Precisely identifying the direct molecular targets of this compound to further refine our understanding of its mechanism.

-

Clinical Trials: Progressing this compound into well-designed clinical trials to evaluate its safety and efficacy in patients with atherosclerotic cardiovascular disease.

-

Combination Therapies: Investigating the potential synergistic effects of this compound with existing anti-atherosclerotic therapies, such as statins.

The comprehensive preclinical data strongly support the continued development of this compound as a novel agent for the prevention and treatment of atherosclerosis.

References

-

Ma, Y., et al. (2024). This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. Frontiers in Pharmacology, 15, 1493948. [Link]

-

Ma, Y., et al. (2024). This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. PubMed, 39243423. [Link]

-

Wang, K., et al. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. Frontiers in Pharmacology, 11, 580073. [Link]

-

Ma, Y., et al. (2024). This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. PubMed, 39243423. [Link]

-

Wang, K., et al. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. PubMed, 33224034. [Link]

-

Wang, K., et al. (2020). This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice. Frontiers in Pharmacology, 11, 580073. [Link]

-

Zhang, Y., et al. (2024). This compound ameliorates vascular cognitive impairment via AMPK/NAMPT/SIRT1-mediated regulation of cholesterol and autophagy. Theranostics, 14(1), 1-21. [Link]

-

Ma, Y., et al. (2024). This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells. Semantic Scholar. [Link]

-

Various Authors. (2020-2024). This compound related research. ResearchGate. [Link]

-

Li, Y., et al. (2021). Alisol B 23-acetate, a new promoter for cholesterol efflux from dendritic cells, alleviates dyslipidemia and inflammation in advanced atherosclerotic mice. International Immunopharmacology, 99, 107956. [Link]

-

Zhang, Y., et al. (2024). This compound treatment alleviates atherosclerosis development and ameliorates cognitive function in Ldlr -/- mice. ResearchGate. [Link]

-

Li, Y., et al. (2017). Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2. Cellular and Molecular Life Sciences, 74(12), 2335–2347. [Link]

-

Bradley, M. N., et al. (2007). Ligand activation of LXRβ reverses atherosclerosis and cellular cholesterol overload in mice lacking LXRα and apoE. Journal of Clinical Investigation, 117(8), 2337–2346. [Link]

-

Wang, Y., et al. (2023). A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway. Journal of Translational Medicine, 21(1), 403. [Link]

-

Liu, Y., et al. (2023). Anti-inflammatory therapy of atherosclerosis: focusing on IKKβ. Journal of Inflammation Research, 16, 843–858. [Link]

-

Various Authors. (2024). This compound inhibited atherosclerotic plaque in vivo. ResearchGate. [Link]

-

Li, Y., & Li, H. (2021). Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms. Frontiers in Cardiovascular Medicine, 8, 745916. [Link]

-

Chen, J., et al. (2023). This compound 24-acetate ameliorates osteoarthritis progression by inhibiting reactive oxygen species and inflammatory response through the AMPK/mTOR pathway. Immunology and Inflammation Disease, 11(5), e848. [Link]

-

McCarty, M. F., & DiNicolantonio, J. J. (2014). Practical strategies for modulating foam cell formation and behavior. Future Cardiology, 10(2), 237–254. [Link]

-

Drew, A. F. (Ed.). (2005). Atherosclerosis: Experimental Methods and Protocols. Humana Press. [Link]

-

D'Amore, A., et al. (2022). Hydroxytyrosol Reduces Foam Cell Formation and Endothelial Inflammation Regulating the PPARγ/LXRα/ABCA1 Pathway. International Journal of Molecular Sciences, 23(21), 13511. [Link]

Sources

- 1. Foam Cells in Atherosclerosis: Novel Insights Into Its Origins, Consequences, and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells [frontiersin.org]

- 3. Frontiers | this compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice [frontiersin.org]

- 4. This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Alleviates Arterial Plaque by Activating AMPK/SIRT1 Signaling Pathway in apoE-Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Anti-atherosclerotic effects of LXRα agonist through induced conversion of M1 macrophage to M2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel dammarane triterpenoid alleviates atherosclerosis by activating the LXRα pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Practical strategies for modulating foam cell formation and behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. [PDF] this compound inhibits and stabilizes atherosclerotic plaques by protecting vascular endothelial cells | Semantic Scholar [semanticscholar.org]

Alisol A: A Multi-faceted Regulator of Oncogenic Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Alisol A, a protostane-type triterpenoid isolated from the rhizome of Alisma orientale, has emerged as a promising natural compound with significant anti-cancer activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its intricate modulation of key signaling pathways in cancer cells. We will delve into the signaling cascades that govern this compound-induced apoptosis, cell cycle arrest, and inhibition of metastasis, offering field-proven insights and detailed experimental protocols to empower researchers in their exploration of this potent anti-cancer agent.

Introduction: The Therapeutic Promise of this compound

Natural products have long been a cornerstone of drug discovery, providing a rich reservoir of structurally diverse and biologically active compounds. This compound is one such compound that has garnered considerable attention for its pleiotropic anti-cancer effects across a range of malignancies, including colorectal, breast, and oral cancers.[1][2][3] Its therapeutic efficacy stems from its ability to concurrently target multiple dysregulated signaling pathways that are fundamental to cancer cell proliferation, survival, and dissemination. This guide will serve as a technical resource, elucidating the known signaling pathways affected by this compound and providing the necessary experimental frameworks to validate these mechanisms.

Core Anti-Cancer Mechanisms of this compound

This compound exerts its anti-neoplastic effects through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis), halting cell cycle progression, and impeding the metastatic cascade. The subsequent sections will dissect the specific signaling pathways that this compound modulates to achieve these anti-cancer outcomes.

The PI3K/Akt/mTOR Axis: A Central Target of this compound

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many human cancers, making it a prime target for therapeutic intervention.

Mechanism of Inhibition

This compound has been demonstrated to effectively suppress the PI3K/Akt/mTOR pathway in both colorectal and breast cancer cells.[1][3] Mechanistically, this compound treatment leads to a dose-dependent decrease in the phosphorylation levels of key pathway components, including PI3K, Akt, and mTOR.[1][4] This inactivation of the PI3K/Akt/mTOR axis disrupts downstream signaling, ultimately leading to a reduction in cell viability and the induction of apoptosis.[1][3] The inhibitory effect of this compound on this pathway can be reversed by the use of an Akt activator, such as SC79, confirming the specificity of this compound's action.[1][4]

Visualizing the PI3K/Akt/mTOR Pathway Inhibition by this compound

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Activation of the MAPK Pathway: A Dichotomous Role in Apoptosis

The mitogen-activated protein kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.

JNK and p38: Key Mediators of this compound-Induced Apoptosis

In human oral cancer cells, this compound has been shown to trigger apoptosis through the activation of the JNK and p38 MAPK pathways.[2][5] Treatment with this compound leads to a significant increase in the phosphorylation of both JNK and p38.[6] The crucial role of these kinases in this compound-induced apoptosis is underscored by the observation that specific inhibitors of JNK and p38 can markedly reduce the activation of downstream caspases.[6]

Visualizing the MAPK Pathway Activation by this compound

Caption: this compound activates JNK and p38 to induce apoptosis.

Suppression of the NF-κB Pathway: A Key Anti-Inflammatory and Anti-Metastatic Mechanism

Nuclear factor-kappa B (NF-κB) is a family of transcription factors that play a pivotal role in inflammation, immunity, and cancer.[7][8][9] Constitutive activation of NF-κB is a hallmark of many cancers and contributes to tumor growth, metastasis, and therapeutic resistance.[7][10]

This compound's Impact on NF-κB Signaling

In human breast cancer cells, this compound has been observed to suppress the NF-κB signaling pathway.[3][11] This inhibition is significant as NF-κB is known to regulate the expression of genes involved in cell invasion and metastasis, including matrix metalloproteinases (MMPs).[3]

Induction of Cell Cycle Arrest: Halting Uncontrolled Proliferation

A fundamental characteristic of cancer cells is their ability to undergo uncontrolled proliferation. This compound effectively counters this by inducing cell cycle arrest, primarily at the G0/G1 phase, in colorectal and breast cancer cells.[1][3][12] This arrest is associated with the downregulation of key cell cycle regulatory proteins, such as cyclin D1.[3][12]

Triggering Apoptosis and Autophagy: A Dual Death Strategy

This compound is a potent inducer of apoptosis in various cancer cell lines.[1][2][12] This is achieved through the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][12] This shift in the Bax/Bcl-2 ratio culminates in the activation of the caspase cascade, including caspase-3, -8, and -9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1][2][6][12]

Interestingly, in breast cancer cells, this compound also induces autophagy, a cellular process of self-digestion.[3][12] This is evidenced by the formation of autophagosomes and an increase in the levels of LC3-II.[3] The interplay between autophagy and apoptosis in response to this compound treatment suggests a complex and context-dependent cell death mechanism.

Inhibition of Metastasis: Curbing Cancer's Spread

The metastatic spread of cancer is the primary cause of mortality. This compound has demonstrated the ability to suppress the migration and invasion of cancer cells.[1][3] This anti-metastatic effect is, at least in part, mediated by the downregulation of matrix metalloproteinases MMP-2 and MMP-9, enzymes that are crucial for the degradation of the extracellular matrix, a key step in cancer cell invasion.[3] Furthermore, in colorectal cancer cells, this compound has been shown to upregulate the epithelial marker E-cadherin while downregulating the mesenchymal markers N-cadherin and Vimentin, suggesting a reversal of the epithelial-mesenchymal transition (EMT), a critical process in metastasis.[1][4]

Experimental Protocols

To facilitate further research into the mechanisms of this compound, this section provides standardized protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, HT-29, MDA-MB-231, SCC-9) into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.[1][13]

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 40, 80, 160 µM) for 24, 48, or 72 hours.[1][14] Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]

Cell Cycle Analysis (Flow Cytometry)

This protocol allows for the determination of the cell cycle distribution.

-

Cell Treatment: Treat cells with different concentrations of this compound for 24 hours.[1]

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.[1]

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Treatment: Treat cells with this compound for the desired time period.

-

Cell Harvesting: Harvest and wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and PI.[14] Incubate in the dark for 15 minutes at room temperature.[14]

-

Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[14]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, Bcl-2, Bax, cleaved caspase-3, p-JNK, p-p38) overnight at 4°C.[1][14]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[14]

Quantitative Data Summary

| Cell Line | Assay | Effect of this compound | Concentration | Reference |

| HCT-116, HT-29 | Proliferation | Repressed in a dose-dependent manner | 5-160 µM | [1] |

| HCT-116, HT-29 | Cell Cycle | Increased G0/G1 phase, decreased S phase | 10, 20, 40 µM | [1] |

| HCT-116, HT-29 | Apoptosis | Stimulated | 10, 20, 40 µM | [1] |

| HCT-116, HT-29 | Migration | Suppressed in a dose-dependent manner | 10, 20, 40 µM | [1] |

| MDA-MB-231 | Proliferation | Significant anti-proliferative effects | Not specified | [3] |

| MDA-MB-231 | Cell Cycle | Arrested at G0/G1 phase | Not specified | [3] |

| MDA-MB-231 | Migration/Invasion | Suppressed | Not specified | [3] |

| SCC-9, HSC-3 | Viability | Reduced in a dose-dependent manner | 25, 50, 75, 100 µM | [6][13] |

| SCC-9, HSC-3 | Cell Cycle | Increased sub-G1 phase | 100 µM | [6][13] |

Conclusion and Future Directions

This compound is a compelling natural product with a remarkable ability to modulate a multitude of oncogenic signaling pathways. Its capacity to inhibit the pro-survival PI3K/Akt/mTOR pathway, activate the pro-apoptotic JNK and p38 MAPK pathways, suppress NF-κB, and induce cell cycle arrest and apoptosis underscores its potential as a multi-targeted anti-cancer agent. The detailed mechanisms and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further unravel the therapeutic potential of this compound. Future research should focus on in vivo studies to validate these in vitro findings, explore potential synergistic effects with existing chemotherapeutics, and investigate its efficacy in a broader range of cancer types. The continued exploration of this compound's intricate signaling networks will undoubtedly pave the way for the development of novel and effective cancer therapies.

References

-

Han, W., et al. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Letters, 24(2), 249. [Link]

-

Chen, Y. T., et al. (2025). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. Oncology Research. [Link]

-

Lou, C., et al. (2019). This compound Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells. Molecules, 24(20), 3651. [Link]

-

Li, Y., et al. (2020). This compound is potentially therapeutic in human breast cancer cells. Oncology Reports, 44(3), 1266-1274. [Link]

-

Chen, Y. T., et al. (2025). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38. Oncology Research. [Link]

-

Chen, Y. T., et al. (2025). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. Oncology Research. [Link]

-

Han, W., et al. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. Oncology Letters, 24(2), 249. [Link]

-

Chen, Y. T., et al. (2025). This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade. PubMed. [Link]

-

Liu, Y., et al. (2018). Alisol B 23-acetate inhibits the viability and induces apoptosis of non-small cell lung cancer cells via PI3K/AKT/mTOR signal pathway. Oncology Letters, 16(5), 6549-6556. [Link]

-

Li, Y., et al. (2020). This compound is potentially therapeutic in human breast cancer cells. Oncology Reports, 44(3), 1266-1274. [Link]

-

Han, W., et al. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. PubMed. [Link]

-

Lou, C., et al. (2019). This compound Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells. PubMed. [Link]

-

Han, W., et al. (2022). This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling. ProQuest. [Link]

-

Han, W., et al. (2022). This compound increases the chemotherapeutic sensitivity of colorectal... ResearchGate. [Link]

-

Wang, N., et al. (2016). Alisol B 23-acetate induces autophagic-dependent apoptosis in human colon cancer cells via ROS generation and JNK activation. Oncotarget, 7(48), 79037-79051. [Link]

-

Xia, Y., et al. (2014). NF-κB, an active player in human cancers. Cancer Immunology Research, 2(9), 823-830. [Link]

-

Capece, D., et al. (2023). Targeting the NF-κB Pathway in Cancer: Mechanisms, Resistance, and Therapeutic Potential Across Tumor Types. Cancers, 15(13), 3463. [Link]

-

Rinkenbaugh, A. L., & Baldwin, A. S. (2016). The NF-κB Pathway and Cancer Stem Cells. Cells, 5(2), 16. [Link]

-

YouTube. (2021, October 6). Activation of the NF-κB pathway in malignant disease. YouTube. [Link]

Sources

- 1. This compound attenuates malignant phenotypes of colorectal cancer cells by inactivating PI3K/Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. This compound Suppresses Proliferation, Migration, and Invasion in Human Breast Cancer MDA-MB-231 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound is potentially therapeutic in human breast cancer cells - ProQuest [proquest.com]

- 13. This compound Exerts Anti-Proliferative Activity against Human Oral Cancer Cells through Triggering JNK/p38 MAPK-Mediated Apoptotic Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Alisol A: A Triterpenoid Compound for Neurodegenerative Disease Therapeutics

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function. Current therapeutic strategies often provide only symptomatic relief, highlighting a critical need for novel agents that can target the underlying pathological mechanisms. Alisol A, a protostane-type tetracyclic triterpenoid derived from the rhizome of Alisma orientale, is emerging as a promising multi-target therapeutic candidate.[1][2] This technical guide provides an in-depth analysis of this compound's neuroprotective potential, synthesizing current preclinical evidence and offering a methodological framework for its evaluation. We will explore its mechanisms of action, including potent anti-neuroinflammatory, anti-apoptotic, and pro-autophagic effects, and provide detailed protocols for its investigation in relevant in vitro and in vivo models.

Introduction to this compound: A Profile

This compound is a key bioactive constituent of Alismatis Rhizoma, a plant used in traditional medicine for various ailments.[2] Its unique tetracyclic protostane skeleton is relatively rare in nature and forms the basis for its diverse pharmacological activities.[1]

Chemical and Pharmacokinetic Properties

-

Chemical Structure: this compound is a protostane-type triterpenoid. Its derivatives, such as this compound 24-acetate, are also biologically active and have been studied for their neuroprotective effects.[3]

-

Source: Primarily isolated from Alisma orientale (Sam.) Juz.[4]

-

Pharmacokinetics: Studies in rat models have begun to characterize the pharmacokinetic profile of this compound. Following oral administration of Rhizoma Alismatis extract, key parameters have been determined, though further investigation into its ability to cross the blood-brain barrier is crucial for its development as a CNS therapeutic.[5] Its metabolism is primarily catalyzed by the CYP3A4 enzyme in human liver microsomes.[6]

The Pathological Landscape of Neurodegeneration

Neurodegenerative diseases share common pathological hallmarks that represent key therapeutic targets:

-

Neuroinflammation: Chronic activation of microglia and astrocytes leads to the release of pro-inflammatory cytokines, exacerbating neuronal damage.[4]

-

Apoptosis: Dysregulation of programmed cell death pathways results in progressive neuronal loss.

-

Protein Aggregation: The accumulation of misfolded proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's or α-synuclein in Parkinson's, is a central feature.[7][8]

-

Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defenses contributes to cellular damage.[9]

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects by modulating multiple core pathological pathways. Its multi-target nature makes it an especially compelling candidate for complex diseases like neurodegeneration.

Potent Anti-Neuroinflammatory Activity

Preclinical evidence strongly supports this compound's ability to quell neuroinflammation. Studies show it significantly inhibits the activation of microglia, the brain's resident immune cells.[4] This is achieved by downregulating the production and release of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[10][11][12]

Key Signaling Pathways: this compound's anti-inflammatory effects are mediated through the inhibition of critical signaling cascades, primarily the NF-κB and MAPK pathways, which are master regulators of the inflammatory response.[4][13] The PI3K/AKT pathway has also been shown to be involved in its anti-inflammatory action.[10]

// Nodes AlisolA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Stimuli [label="Inflammatory Stimuli\n(e.g., LPS, Aβ)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Microglia [label="Microglia", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; NFkB_Pathway [label="NF-κB Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK_Pathway [label="MAPK Pathway", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-1β, IL-6)", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroinflammation [label="Neuroinflammation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Stimuli -> Microglia [arrowhead=normal]; Microglia -> NFkB_Pathway [arrowhead=normal]; Microglia -> MAPK_Pathway [arrowhead=normal]; NFkB_Pathway -> Cytokines [arrowhead=normal]; MAPK_Pathway -> Cytokines [arrowhead=normal]; Cytokines -> Neuroinflammation [arrowhead=normal]; AlisolA -> NFkB_Pathway [label="Inhibits", fontcolor="#EA4335", fontsize=8]; AlisolA -> MAPK_Pathway [label="Inhibits", fontcolor="#EA4335", fontsize=8]; }

This compound Anti-Inflammatory Signaling Cascade.

Modulation of Neuronal Apoptosis

This compound promotes neuronal survival by directly intervening in the apoptotic cascade. A key mechanism is the regulation of the Bcl-2 family of proteins, where this compound decreases the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[9][10][14] This shift prevents the downstream activation of executioner caspases, ultimately preserving neuronal integrity.

Key Signaling Pathways: The pro-survival PI3K/AKT signaling pathway is a critical target of this compound.[3] By activating AKT, this compound influences downstream effectors like Glycogen Synthase Kinase 3β (GSK3β), which are involved in cell survival and apoptosis.[10][14]

// Nodes AlisolA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AKT [label="AKT\n(Protein Kinase B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GSK3b [label="GSK3β", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges AlisolA -> PI3K [arrowhead=normal, label="Activates", fontsize=8, fontcolor="#202124"]; PI3K -> AKT [arrowhead=normal]; AKT -> GSK3b [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#202124"]; AKT -> Bcl2 [arrowhead=normal, label="Promotes", fontsize=8, fontcolor="#202124"]; AKT -> Bax [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#202124"]; Bax -> Apoptosis [arrowhead=normal]; Bcl2 -> Apoptosis [arrowhead=tee]; }

This compound Pro-Survival and Anti-Apoptotic Pathway.

Induction of Autophagy

Autophagy is a cellular recycling process critical for clearing aggregated proteins and damaged organelles. Its dysfunction is a known contributor to neurodegeneration. This compound and its analogue Alisol B have been identified as potent inducers of autophagy.[15][16] This action is particularly relevant for diseases characterized by proteinopathy, as enhancing autophagy could facilitate the removal of toxic protein aggregates.

Key Signaling Pathways: Alisol B induces autophagy by mobilizing calcium from internal stores (the endoplasmic reticulum), which in turn activates the CaMKK-AMPK-mTOR signaling pathway.[15][17] Activation of AMPK and subsequent inhibition of mTOR is a canonical trigger for autophagy initiation.

// Nodes AlisolB [label="Alisol B\n(Analogue of this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; ER [label="Endoplasmic Reticulum", fillcolor="#F1F3F4", fontcolor="#202124"]; Ca [label="↑ Cytosolic Ca²⁺", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CaMKK [label="CaMKK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AMPK [label="AMPK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophagy [label="Autophagy Induction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AlisolB -> ER [arrowhead=normal, label="Targets SERCA pump", fontsize=8, fontcolor="#202124"]; ER -> Ca [arrowhead=normal, label="Ca²⁺ Release", fontsize=8, fontcolor="#202124"]; Ca -> CaMKK [arrowhead=normal]; CaMKK -> AMPK [arrowhead=normal]; AMPK -> mTOR [arrowhead=tee, label="Inhibits", fontsize=8, fontcolor="#202124"]; mTOR -> Autophagy [arrowhead=tee]; }

Alisol-Induced Autophagy via the CaMKK/AMPK/mTOR Axis.

Preclinical Evaluation Strategy: A Methodological Guide

A robust preclinical evaluation is essential to validate the therapeutic potential of this compound. The following section outlines key experimental models and protocols, forming a logical progression from high-throughput in vitro screening to more complex in vivo efficacy studies.

// Nodes Start [label="this compound Compound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="Phase 1: In Vitro Screening", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cytotoxicity [label="Cytotoxicity & Neuroprotection Assays\n(MTT, LDH)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanistic [label="Mechanistic Assays\n(ELISA, qPCR, Western Blot)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; InVivo [label="Phase 2: In Vivo Efficacy", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Behavior [label="Behavioral Testing\n(Morris Water Maze, Y-Maze)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Histology [label="Histopathology & Biochemistry\n(IHC, Western Blot)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Tox [label="Phase 3: Safety & Toxicology", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Conclusion [label="Candidate for Clinical Trials", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Start -> InVitro; InVitro -> Cytotoxicity; InVitro -> Mechanistic; {Cytotoxicity, Mechanistic} -> InVivo; InVivo -> Behavior; InVivo -> Histology; {Behavior, Histology} -> Tox; Tox -> Conclusion; }

Preclinical Evaluation Workflow for this compound.

In Vitro Models for Screening and Mechanistic Studies

In vitro assays are cost-effective, high-throughput methods for initial screening and elucidating molecular mechanisms.[18]

-

Cell Lines:

-

Neuronal Cells: Human neuroblastoma SH-SY5Y cells are a common model. They can be differentiated into a more mature neuronal phenotype and challenged with neurotoxins like amyloid-beta fibrils or α-synuclein to mimic disease states.[18]

-

Microglial Cells: BV2 (murine) or HMC3 (human) microglial cell lines are essential for studying neuroinflammation. They can be activated with lipopolysaccharide (LPS) to induce a robust inflammatory response.[18]

-

-

Advanced Models: For greater physiological relevance, consider using induced pluripotent stem cell (iPSC)-derived neurons from patients or 3D models like neurospheroids and brain organoids.[19][20][21] These models can better recapitulate the complex cell-cell interactions of the CNS.[22]

Protocol 1: Assessing Neuroprotective Efficacy Against Aβ-induced Toxicity

Objective: To determine if this compound can protect neuronal cells from amyloid-beta (Aβ)-induced cytotoxicity.

Model: Differentiated SH-SY5Y human neuroblastoma cells.

Methodology:

-

Cell Culture: Plate differentiated SH-SY5Y cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat cells with a range of this compound concentrations (e.g., 1, 5, 10, 25 µM) for 2-4 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

Neurotoxic Insult: Add pre-aggregated Aβ₁₋₄₂ oligomers (e.g., 5 µM final concentration) to all wells except for the untreated control group.

-

Incubation: Co-incubate cells with this compound and Aβ for 24 hours.

-

Viability Assessment (MTT Assay):

-

Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the resulting formazan crystals in DMSO.

-

Measure absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage relative to the untreated control. A statistically significant increase in viability in this compound-treated groups compared to the Aβ-only group indicates neuroprotection.[18]

Self-Validation System:

-

Positive Control: A known neuroprotective agent.

-

Negative Controls: Untreated cells (100% viability), vehicle-treated cells, and cells treated with Aβ alone (to establish the window of toxicity).

Protocol 2: Quantifying Anti-inflammatory Activity in Microglia

Objective: To measure the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in activated microglia.

Model: BV2 murine microglial cells.

Methodology:

-

Cell Culture: Seed BV2 cells in 24-well plates and allow them to adhere.

-

Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle for 2 hours.

-

Inflammatory Challenge: Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

-

Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove debris.

-

Cytokine Quantification (ELISA):

-

Use a commercial TNF-α ELISA kit according to the manufacturer's instructions.

-

Briefly, coat a 96-well plate with capture antibody, add collected supernatants and standards, followed by detection antibody and substrate.

-

Measure absorbance and calculate TNF-α concentration based on the standard curve.

-

-

Data Analysis: Compare TNF-α levels in this compound-treated groups to the LPS-only group. A significant reduction indicates anti-inflammatory activity.

Self-Validation System:

-

Positive Control: A known anti-inflammatory drug (e.g., Dexamethasone).

-

Negative Controls: Unstimulated cells (baseline TNF-α), vehicle-treated cells.

-

Parallel Viability Assay: Conduct a parallel MTT or LDH assay to ensure that the reduction in cytokines is not due to this compound-induced cytotoxicity.

In Vivo Models for Efficacy and Behavioral Studies

Animal models are indispensable for evaluating the therapeutic efficacy of a compound in a complex biological system.[23]

-

Alzheimer's Disease Models: Transgenic mouse models like the 5xFAD or 3xTg-AD are widely used.[24] They develop age-dependent Aβ plaques, tau pathology (in 3xTg-AD), and cognitive deficits, mimicking key aspects of human AD.[7][25]

-

Parkinson's Disease Models: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxin-induced mouse model is a standard for studying Parkinsonism. MPTP administration leads to the selective loss of dopaminergic neurons in the substantia nigra and corresponding motor deficits.[26]

Protocol 3: Evaluating Cognitive Improvement in a 3xTg-AD Mouse Model

Objective: To assess whether chronic this compound administration can ameliorate cognitive deficits in a mouse model of Alzheimer's disease.

Model: 6-month-old 3xTg-AD mice, a stage where cognitive decline begins to manifest.[25]

Methodology:

-

Animal Groups: Divide mice into groups (n=10-12/group): Wild-type + Vehicle, 3xTg-AD + Vehicle, 3xTg-AD + this compound (e.g., 25 mg/kg/day), 3xTg-AD + this compound (e.g., 50 mg/kg/day).

-

Drug Administration: Administer this compound or vehicle daily via oral gavage for 12 weeks.

-

Behavioral Testing (Morris Water Maze):

-

Acquisition Phase (Days 1-5): Train mice to find a hidden platform in a circular pool of opaque water. Record the time (escape latency) and path length to find the platform over multiple trials per day.

-

Probe Trial (Day 6): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis:

-

Acquisition: A faster learning curve (decreasing escape latency) in the this compound-treated groups compared to the vehicle-treated 3xTg-AD group suggests improved spatial learning.

-

Probe Trial: A significantly greater amount of time spent in the target quadrant by the this compound-treated groups indicates enhanced spatial memory retention.

-

Self-Validation System:

-

Controls: The wild-type group establishes baseline performance, while the vehicle-treated 3xTg-AD group serves as the disease model control.

-

Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment groups to prevent bias.

Protocol 4: Post-mortem Analysis of Brain Pathology

Objective: To determine if this compound treatment reduces neuroinflammatory markers in the brains of treated animals.

Model: Brain tissue harvested from the mice in Protocol 3.

Methodology:

-

Tissue Preparation: Following the behavioral tests, perfuse the mice and harvest the brains. Hemisect the brains; fix one hemisphere for immunohistochemistry and snap-freeze the other for biochemical analysis.

-

Immunohistochemistry (IHC) for Microgliosis:

-

Section the fixed hemisphere (e.g., at 40 µm).

-

Perform IHC staining using an antibody against Iba1, a marker for microglia.

-

Capture images of specific brain regions (e.g., hippocampus, cortex).

-

Quantify the Iba1-positive area or cell morphology (activated microglia appear amoeboid) using image analysis software.

-

-

Western Blot for Signaling Proteins:

-

Homogenize the frozen hippocampus or cortex.

-

Perform protein quantification (e.g., BCA assay).

-

Run protein lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe with primary antibodies against key signaling proteins (e.g., p-AKT, total AKT, p-NF-κB) and a loading control (e.g., β-actin).

-

Incubate with secondary antibodies and visualize bands using chemiluminescence.

-

-

Data Analysis: A reduction in Iba1 staining and a favorable change in signaling protein ratios (e.g., increased p-AKT/total AKT) in the this compound-treated groups would corroborate the behavioral findings and support the proposed mechanisms of action.[4][11]

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies, providing a basis for dose selection and expected outcomes in future research.

| Parameter | Model System | Treatment | Result | Reference |

| Neuroinflammation | High-Fat Diet (HFD)-fed mice | This compound | Reduced microglial activation and inflammatory cytokine release. | [4][13] |

| Cognitive Function | HFD-fed mice | This compound | Improved performance in novel object recognition tests. | [4] |

| Apoptosis | Cerebral Ischemia mice | This compound | Decreased the Bax/Bcl-2 ratio, promoting neuron survival. | [10][14] |

| Apoptosis | OGD-induced BMECs | This compound 24-acetate | Increased Bcl-2 expression and attenuated apoptosis. | [9] |

| Cell Signaling | Cerebral Ischemia mice | This compound | Increased phosphorylation of AKT and GSK3β. | [10][14] |

| Autophagy | Cancer cell lines | Alisol B | Induced autophagic flux and formation of autophagosomes. | [15][16] |

Challenges and Future Directions

While this compound shows considerable promise, several challenges must be addressed to advance its clinical translation:

-

Blood-Brain Barrier (BBB) Permeability: Rigorous studies are needed to quantify the extent to which this compound and its active metabolites can penetrate the CNS. Formulation strategies, such as nano-carrier systems, may be required to enhance delivery.

-

Pharmacokinetics and Safety: Comprehensive pharmacokinetic and long-term toxicology studies in multiple species are necessary to establish a safe therapeutic window.[27]

-

Target Specificity: As a multi-target agent, it is crucial to fully elucidate this compound's binding partners and potential off-target effects.

-

Derivative Optimization: The synthesis and screening of this compound derivatives could lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound stands out as a compelling natural product with the potential to address the multifaceted pathology of neurodegenerative diseases. Its ability to concurrently inhibit neuroinflammation, prevent apoptosis, and promote the clearance of toxic proteins through autophagy aligns perfectly with a modern, systems-based approach to therapeutic development. The methodological framework provided in this guide offers a clear pathway for researchers and drug developers to rigorously validate its efficacy and mechanisms. Further investigation into this promising compound is not only warranted but essential in the search for disease-modifying treatments for neurodegeneration.

References

-

Mammalian Models in Alzheimer's Research: An Update. (n.d.). MDPI. [Link]

-

Alzheimer's Disease: Experimental Models and Reality. (2019). Frontiers in Aging Neuroscience. [Link]

-

In vitro Models of Neurodegenerative Diseases. (2020). Frontiers in Cellular Neuroscience. [Link]

-

Animal models of Alzheimer's disease: Applications, evaluation, and perspectives. (2022). Translational Neurodegeneration. [Link]

-

Advances in the Development of In Vitro Models of Neurodegenerative Diseases. (2021). Emulate. [Link]

-

Mouse Models of Alzheimer's Disease. (2022). Frontiers in Molecular Neuroscience. [Link]

-

Translational In Vitro Assays to Screen Drug's Efficacy for Alzheimer's and Parkinson's disease. (2023). InnoSer. [Link]

-

Advances in current in vitro models on neurodegenerative diseases. (2023). Biomaterials Research. [Link]

-

Alzheimer's Disease Mouse Models. (n.d.). Taconic Biosciences. [Link]

-

Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. (2024). International Journal of Molecular Sciences. [Link]

-

Non-compartmental pharmacokinetic parameters for this compound and alisol B 23-acetate... (n.d.). ResearchGate. [Link]

-

Neurovascular protection of this compound on cerebral ischemia mice through activating the AKT/GSK3β pathway. (2023). Journal of Neuroinflammation. [Link]

-

Neurovascular protection of this compound on cerebral ischemia mice through activating the AKT/GSK3β pathway. (2023). Journal of Neuroinflammation. [Link]

-

Neuroprotective effects of this compound 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. (2022). Journal of Neuroinflammation. [Link]

-

This compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway. (2023). Molecular Neurobiology. [Link]

-

Neuroprotective effects of this compound 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway. (2022). ResearchGate. [https://www.researchgate.net/publication/358482596_Neuroprotective_effects_of_alisol_A_24-acetate_on_cerebral_ischaemia-reperfusion_injury_are_mediated_by_regulating_the_PI3K AKT_pathway]([Link] AKT_pathway)

-

Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma. (2022). Molecules. [Link]

-

Pharmacological Properties of Alisols. (2022). Encyclopedia MDPI. [Link]

-

This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/. (2024). Semantic Scholar. [Link]

-

Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. (2018). Current Neuropharmacology. [Link]

-

This compound 24-acetate protects oxygen–glucose deprivation-induced brain microvascular endothelial cells against apoptosis through miR-92a-3p inhibition by targeting the B-cell lymphoma-2 gene. (2021). Pharmaceutical Biology. [Link]

-

Alisol B, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis. (2010). Molecular Cancer Therapeutics. [Link]

-

Effects of this compound on induction of autophagy. (A) Autophagy in alisol... (n.d.). ResearchGate. [Link]

-

This compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway. (2023). Molecular Neurobiology. [Link]

-

Neurovascular protection of this compound on cerebral ischemia mice through activating the AKT/GSK3β pathway. (2023). ResearchGate. [Link]

-

Ion channels in the regulation of autophagy. (2016). Autophagy. [Link]

-

An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. (2024). International Journal of Molecular Sciences. [Link]

-

Toxicity Protocols for Natural Products in the Drug Development Process. (2023). ResearchGate. [Link]

-

(PDF) Alisol B, a Novel Inhibitor of the Sarcoplasmic/Endoplasmic Reticulum Ca ATPase Pump, Induces Autophagy, Endoplasmic Reticulum Stress, and Apoptosis. (2010). ResearchGate. [Link]

-

In vitro metabolism of this compound and its metabolites' identification using high-performance liquid chromatography-mass spectrometry. (2013). Journal of Chromatography B. [Link]

-

This compound, the Eye-Entering Ingredient of Alisma orientale, Relieves Macular Edema Through TNF-α as Revealed by UPLC-Triple-TOF/MS, Network Pharmacology, and Zebrafish Verification. (2024). Journal of Inflammation Research. [Link]

-

(PDF) this compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway. (2023). ResearchGate. [https://www.researchgate.net/publication/373672288_Alisol_A_Exerts_Neuroprotective_Effects_Against_HFD-Induced_Pathological_Brain_Aging_via_the_SIRT3-NF-kB MAPK_Pathway]([Link] MAPK_Pathway)

-

Natural Compounds and Neuroprotection. (2024). ResearchGate. [Link]

-

UCLA Health researchers identify a new type of drug as a potential treatment for Parkinson's disease. (2021). UCLA Health. [Link]

Sources

- 1. Pharmacological Properties and Molecular Targets of Alisol Triterpenoids from Alismatis Rhizoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Neuroprotective effects of this compound 24-acetate on cerebral ischaemia–reperfusion injury are mediated by regulating the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro metabolism of this compound and its metabolites' identification using high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uclahealth.org [uclahealth.org]

- 9. This compound 24-acetate protects oxygen–glucose deprivation-induced brain microvascular endothelial cells against apoptosis through miR-92a-3p inhibition by targeting the B-cell lymphoma-2 gene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurovascular protection of this compound on cerebral ischemia mice through activating the AKT/GSK3β pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound Exerts Neuroprotective Effects Against HFD-Induced Pathological Brain Aging via the SIRT3-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neurovascular protection of this compound on cerebral ischemia mice through activating the AKT/GSK3β pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Alisol B, a novel inhibitor of the sarcoplasmic/endoplasmic reticulum Ca(2+) ATPase pump, induces autophagy, endoplasmic reticulum stress, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Ion channels in the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro Neurodegenerative Models to Screen Compounds' Efficacy - InnoSer [innoserlaboratories.com]

- 19. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]

- 20. Advances in current in vitro models on neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. emulatebio.com [emulatebio.com]

- 23. Alzheimer's Disease Mouse Models | Taconic Biosciences [taconic.com]

- 24. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Alisol A: A Comprehensive Guide to its Natural Sources and Biosynthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Alisol A, a protostane-type tetracyclic triterpenoid, has emerged as a molecule of significant interest in the pharmaceutical and biomedical research sectors. Its diverse and potent biological activities, including anti-inflammatory, anti-cancer, and lipid-regulating effects, underscore its potential as a therapeutic agent.[1][2][3] This technical guide provides a comprehensive exploration of this compound, beginning with its natural botanical origins and culminating in a detailed elucidation of its complex biosynthetic pathway. We will examine the primary plant sources, the anatomical distribution of the compound, and the key enzymatic steps that govern its formation, from foundational metabolites to the final tailored structure. Furthermore, this guide presents a robust, field-proven protocol for the extraction and isolation of this compound, designed to provide researchers with a practical framework for obtaining this valuable natural product.

Part 1: The Natural Provenance of this compound

The journey to understanding and utilizing this compound begins with its source in the natural world. The compound is not ubiquitous; its distribution is primarily limited to a specific genus of aquatic plants, making the identification of the correct botanical source critical for its procurement.

Primary Botanical Sources

This compound and its related triterpenoids are hallmark secondary metabolites of the genus Alisma, belonging to the Alismataceae family (the water-plantain family).[1][4] The most significant and commercially utilized sources are the dried rhizomes (tubers) of:

-

Alisma orientale (Sam.) Juzep: Often referred to as Asian water plantain, this species is a primary source for the traditional medicine known as Rhizoma Alismatis ("Ze Xie" in Chinese).[4][5][6] It is extensively cultivated for its medicinal properties and is the most frequently cited source of this compound in scientific literature.[3][7][8]

-

Alisma plantago-aquatica L.: Also known as the common water-plantain, this species is native to large parts of the Northern Hemisphere and also serves as a source of this compound and its derivatives.[2][9][10][11]

While other species in the Alisma genus exist, A. orientale and A. plantago-aquatica are the most well-documented and utilized for the extraction of these bioactive triterpenoids.[5]

Anatomical Localization and Phytochemical Profile

The accumulation of this compound and other protostane triterpenoids is highly localized within the plant. The primary repository is the rhizome , or tuber, which functions as the plant's storage organ.[5][12][13] This is of practical importance, as harvesting and processing efforts must be directed at this specific plant part to maximize yield.

The rhizomes of Alisma species contain a rich cocktail of related triterpenoids, not just this compound in isolation. Understanding this phytochemical profile is crucial for developing effective purification strategies. The fresh plant material is particularly rich in acetylated forms, which can be converted to other alisols during processing.[5]

Table 1: Major Protostane Triterpenoids in Alisma Rhizomes

| Compound Name | Chemical Formula | Key Structural Features | Reference |

| This compound | C₃₀H₅₀O₅ | Protostane skeleton with hydroxyl groups at C-11, C-23, C-24, and C-25. | [7][14] |

| This compound 24-acetate | C₃₂H₅₂O₆ | An acetyl group at the C-24 hydroxyl position of this compound. A common derivative. | [5][9][15] |

| Alisol B | C₃₀H₄₈O₄ | Structurally similar to this compound but with variations in the side chain. | [11][14] |

| Alisol B 23-acetate | C₃₂H₅₀O₅ | An acetyl group at the C-23 hydroxyl position of Alisol B. Highly abundant. | [5][8][9] |

| Alisol C 23-acetate | C₃₂H₄₈O₆ | Another major acetylated triterpenoid found in the rhizomes. | [16] |

| Alisol F | C₃₀H₅₀O₅ | An isomer of this compound with distinct biological activities. | [17] |

Part 2: The Biosynthetic Blueprint of this compound

The synthesis of this compound within the plant is a multi-stage process, beginning with simple carbon precursors and culminating in a complex, stereochemically defined molecule. The pathway is a classic example of triterpenoid biosynthesis, involving the mevalonate pathway, a pivotal cyclization event, and a series of specific tailoring reactions.

The Upstream Mevalonate (MVA) Pathway

Like all terrestrial triterpenoids, the journey to this compound begins with the Mevalonate (MVA) pathway .[12][16] This fundamental metabolic route provides the essential five-carbon building blocks required for isoprenoid synthesis.

Causality of the Pathway: The MVA pathway is the cell's primary mechanism for producing isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), in the cytoplasm. The pathway is initiated by the condensation of three molecules of acetyl-CoA.

Key Enzymatic Steps:

-

Acetyl-CoA Condensation: Two molecules of Acetyl-CoA are joined to form acetoacetyl-CoA, which is then condensed with a third acetyl-CoA by HMG-CoA synthase.

-

HMGR Reduction: The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) catalyzes the rate-limiting step, reducing HMG-CoA to mevalonate.[16]

-

Phosphorylation and Decarboxylation: Mevalonate is sequentially phosphorylated and then decarboxylated by mevalonate pyrophosphate decarboxylase (MVD) to yield IPP.[16]

-

Isomerization: IPP isomerase converts a portion of the IPP into DMAPP.

-

Chain Elongation: Farnesyl pyrophosphate synthase (FPPS) sequentially adds two IPP units to one DMAPP unit, forming the 15-carbon intermediate, farnesyl pyrophosphate (FPP).[12][16]

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SS) to form the 30-carbon linear precursor, squalene.[12][16]

-

Epoxidation: Squalene epoxidase (SE) introduces an epoxide ring at the C2-C3 position of squalene, yielding 2,3-oxidosqualene . This molecule is the final linear precursor and the critical branch point for the synthesis of all sterols and triterpenes.[1][16][18]

The Cyclization Cascade: Formation of the Protostane Skeleton

The conversion of the linear 2,3-oxidosqualene into a complex tetracyclic structure is the most remarkable step in the biosynthesis. This reaction is orchestrated by a class of enzymes known as oxidosqualene cyclases (OSCs) .[19][20]

Expert Insight: The specific conformation (folding) of the 2,3-oxidosqualene substrate within the active site of the OSC enzyme dictates the final ring structure. For this compound, the substrate adopts a pre-organized chair-boat-chair conformation.[1]

The cyclization is initiated by the protonation of the epoxide ring, which triggers a cascade of ring-forming reactions. This results in a tetracyclic protosteryl C-20 cation .[1] This cation is the defining intermediate for all protostane-type triterpenoids. Under the control of a specific "protosterol synthase" (a type of OSC), this cation is stabilized, likely through deprotonation, to form the foundational protostane skeleton.[1] This skeleton is characterized by its unique stereochemistry, including trans-fusions for the A/B, B/C, and C/D rings, which distinguishes it from other triterpenoid classes like dammaranes.[1][12]

Caption: Figure 1: Biosynthetic Pathway of this compound

Downstream Tailoring Reactions

Once the core protostane skeleton is formed, a series of "tailoring" reactions occur to produce the final diversity of alisols. These reactions are typically catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and acyltransferases. These enzymes are responsible for:

-

Hydroxylation: Adding hydroxyl (-OH) groups at specific positions on the carbon skeleton.

-

Acetylation: Adding acetyl groups to the hydroxyl groups, forming derivatives like this compound 24-acetate and Alisol B 23-acetate.

It is noteworthy that fresh Alisma rhizomes are particularly rich in Alisol B 23-acetate, which can be converted into this compound, this compound 24-acetate, and Alisol B during post-harvest processing, especially at elevated temperatures.[5] This suggests a dynamic interplay and potential for interconversion between these closely related molecules, mediated by both enzymatic activity in the plant and chemical changes during extraction.

Part 3: Experimental Methodology for Extraction and Isolation

The successful isolation of this compound requires a systematic approach that efficiently extracts the triterpenoid fraction from the complex plant matrix and subsequently purifies the target compound. The following protocol is a self-validating system, incorporating steps for both extraction and preliminary purification.

Protocol Objective: To isolate this compound from dried Alisma orientale rhizomes.

Rationale: This protocol employs a solid-liquid extraction with a polar solvent (ethanol) to efficiently solubilize the semi-polar triterpenoids. Subsequent partitioning and chromatographic steps are used to separate compounds based on polarity, leading to the isolation of this compound.

Step-by-Step Protocol

-

Material Preparation:

-

Obtain high-quality, dried rhizomes of Alisma orientale.

-

Grind the rhizomes into a coarse powder (approx. 20-40 mesh) using a mechanical grinder. This increases the surface area, maximizing extraction efficiency.

-

-

Initial Solvent Extraction:

-

Weigh 500 g of the powdered rhizome material.

-

Place the powder into a large flask suitable for reflux extraction.

-

Add 2.5 L of 80% (v/v) aqueous ethanol. The water content helps penetrate the plant cell walls, while the ethanol effectively dissolves the triterpenoids.

-

Heat the mixture to reflux (approx. 80-85°C) and maintain for 2 hours with gentle stirring.

-

Allow the mixture to cool, then filter through cheesecloth or a Büchner funnel to separate the extract from the solid plant material (the marc).

-

Repeat the extraction on the marc two more times with fresh solvent to ensure exhaustive extraction.

-

-

Concentration:

-

Combine the three ethanolic extracts.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C. High temperatures can degrade the acetylated alisols.[21]

-

Continue evaporation until all ethanol is removed, resulting in a thick aqueous suspension.

-

-

Liquid-Liquid Partitioning:

-